molecular formula C24H23F2NO2 B12338845 (2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide

(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide

Cat. No.: B12338845
M. Wt: 395.4 g/mol
InChI Key: CAAHHHBRUJTZID-LJQANCHMSA-N
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Description

(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide is a synthetic organic compound characterized by its unique chemical structure It contains two fluorophenyl groups and a hydroxyphenyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pentanamide Backbone: The initial step involves the preparation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions, where fluorobenzene derivatives react with the pentanamide intermediate.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is incorporated through a Friedel-Crafts alkylation reaction, using a hydroxybenzene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pentanamide backbone can be reduced to form corresponding alcohols.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl groups enhance its binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N,5-bis(4-chlorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.

    (2R)-N,5-bis(4-methylphenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide: Contains methylphenyl groups instead of fluorophenyl groups.

Uniqueness

The presence of fluorophenyl groups in (2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C24H23F2NO2

Molecular Weight

395.4 g/mol

IUPAC Name

(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide

InChI

InChI=1S/C24H23F2NO2/c25-20-8-4-17(5-9-20)2-1-3-19(16-18-6-14-23(28)15-7-18)24(29)27-22-12-10-21(26)11-13-22/h4-15,19,28H,1-3,16H2,(H,27,29)/t19-/m1/s1

InChI Key

CAAHHHBRUJTZID-LJQANCHMSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC[C@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1CCCC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F)F

Origin of Product

United States

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